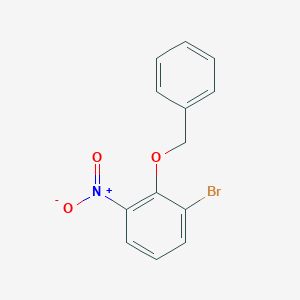

2-(Benzyloxy)-1-bromo-3-nitrobenzene

Description

Contextualizing 2-(Benzyloxy)-1-bromo-3-nitrobenzene within Substituted Aromatic Systems

The reactivity of a substituted benzene (B151609) is profoundly influenced by the nature of its substituents. libretexts.org These groups can either activate or deactivate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.orgyoutube.com

In this compound, the three substituents exhibit competing electronic effects:

Benzyloxy Group (-OCH₂C₆H₅): The oxygen atom of the benzyloxy group has lone pairs of electrons that can be donated to the benzene ring through resonance, making it an activating group. This electron donation increases the electron density of the ring, particularly at the ortho and para positions, thus directing incoming electrophiles to these sites. libretexts.org

Bromo Group (-Br): Halogens like bromine are deactivating groups due to their inductive electron-withdrawing effect, which is stronger than their electron-donating resonance effect. However, they are considered ortho-, para-directors because the resonance effect, although weaker, still directs incoming electrophiles to these positions. libretexts.org

Nitro Group (-NO₂): The nitro group is a strong deactivating group due to both its strong inductive and resonance electron-withdrawing effects. It directs incoming electrophiles to the meta position. youtube.com

The interplay of these groups in this compound results in a complex reactivity profile. The activating benzyloxy group and the ortho-, para-directing bromo group would favor substitution at positions ortho and para to them, while the deactivating nitro group directs to the meta position. The actual outcome of a substitution reaction on this molecule will depend on the specific reaction conditions and the nature of the electrophile, with the more powerful activating group often dominating the directing effects. youtube.com

Significance in Contemporary Organic Synthesis Research

This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly heterocyclic compounds. Its utility stems from the presence of multiple functional groups that can be selectively transformed. cymitquimica.comgeorganics.sk

One notable application is its use as a precursor in the synthesis of pyrazole (B372694) derivatives. cymitquimica.com Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, making them important targets in medicinal chemistry. The specific substitution pattern of this compound allows for the construction of the pyrazole ring system with desired functionalities.

Furthermore, this compound is utilized in palladium-catalyzed cross-coupling reactions. The bromine atom can participate in reactions such as Suzuki or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds. The nitro group can be reduced to an amino group, which can then be further functionalized. The benzyloxy group can be cleaved to reveal a phenol (B47542), providing another site for modification. This versatility makes it an attractive starting material for the synthesis of a variety of complex molecular architectures.

Overview of Research Trajectories

The study of polysubstituted benzenes has been a cornerstone of organic chemistry for over a century, driven by the need to synthesize new dyes, pharmaceuticals, and materials. pressbooks.pub The development of predictable methods for introducing multiple substituents onto a benzene ring in a controlled manner is a continuous area of research.

Current research involving compounds like this compound is focused on their application in the synthesis of novel bioactive molecules and functional materials. The development of more efficient and selective catalytic methods for the transformation of its functional groups is an active area of investigation. The trajectory of research points towards its continued use as a versatile intermediate in the construction of complex molecular frameworks with potential applications in various fields of science.

Established Synthetic Pathways to this compound

The most logical and established pathway to this compound commences with a pre-functionalized benzene ring, where the bromine and nitro groups are already in place. This approach circumvents the challenges of introducing these groups in the presence of the activating benzyloxy moiety.

A key precursor for this synthesis is 2-bromo-6-nitrophenol (B84729), a commercially available starting material. The synthesis then involves the formation of a benzyl (B1604629) ether, a reaction that is well-established in organic chemistry.

Table 1: Key Precursor and Product Information

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1-Bromo-2-(benzyloxy)-3-nitrobenzene | 688363-79-3 | C13H10BrNO3 | 308.13 |

| 2-Bromo-6-nitrophenol | 2-Bromo-6-nitrophenol | 13073-25-1 | C6H4BrNO3 | 218.01 |

Strategies for Benzyl Ether Formation in Substituted Nitrobenzenes

The formation of the benzyl ether in the synthesis of this compound is typically achieved through a Williamson ether synthesis. This classic reaction involves the deprotonation of the hydroxyl group of 2-bromo-6-nitrophenol to form a phenoxide ion, which then acts as a nucleophile to attack a benzyl halide, such as benzyl bromide or benzyl chloride.

A documented procedure involves the reaction of 2-bromo-6-nitrophenol with benzyl chloride in the presence of a base like potassium carbonate and a catalyst such as potassium iodide in a suitable solvent like acetone. The reaction is heated to reflux to ensure completion. This method provides a high yield of the desired benzyl 2-bromo-6-nitrophenyl ether, which is another name for this compound. rsc.org

The Williamson ether synthesis is a robust and widely used method for forming ethers. rsc.orgcpu.edu.cn The choice of a relatively mild base like potassium carbonate is crucial to avoid potential side reactions with the nitro group.

Regioselective Bromination Approaches in Aromatic Systems

While the primary synthesis starts with a pre-brominated precursor, it is instructive to consider the challenges of regioselective bromination. If one were to start with 2-benzyloxynitrobenzene, the introduction of a bromine atom at the correct position would be a significant hurdle. The benzyloxy group is an ortho-, para-director, while the nitro group is a meta-director. Their combined influence would likely lead to a mixture of products, making the isolation of the desired this compound difficult.

Modern organic chemistry offers various methods for regioselective bromination, including the use of specific brominating agents and catalysts. nih.govnih.gov For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst can sometimes offer improved regioselectivity. However, achieving the specific 1,2,3-substitution pattern of the target molecule through direct bromination of a disubstituted benzene would be a challenging synthetic problem requiring careful optimization.

Nitro Group Introduction and Manipulation in Aryl Halides

Similarly, considering a synthetic route that involves the nitration of 2-benzyloxy-1-bromobenzene would also present regiochemical challenges. The benzyloxy group would direct nitration to the ortho and para positions, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. This would likely result in a mixture of nitrated products.

The nitration of aromatic compounds is a fundamental reaction, typically carried out using a mixture of nitric acid and sulfuric acid. nih.govrsc.orgresearchgate.netresearchgate.net The conditions can be controlled to favor mononitration, but controlling the regioselectivity in a polysubstituted benzene ring is a complex task governed by the electronic and steric effects of the existing substituents.

Precursor Chemistry and Starting Material Considerations

The most practical and efficient synthesis of this compound relies on the availability of 2-bromo-6-nitrophenol. This starting material is commercially available from various chemical suppliers, which is a significant advantage for any synthetic route. rsc.orgrsc.orgacs.org

The synthesis of 2-bromo-6-nitrophenol itself can be achieved through the nitration of 2-bromophenol. This reaction needs to be carefully controlled to achieve the desired regioselectivity.

Table 2: Reaction Conditions for Benzylation of 2-Bromo-6-nitrophenol

| Reactants | Base | Catalyst | Solvent | Temperature | Yield | Reference |

| 2-Bromo-6-nitrophenol, Benzyl chloride | K2CO3 | KI | Acetone | Reflux | 90% | rsc.org |

Advanced Synthetic Techniques for Analogues and Derivatives

The synthesis of analogues and derivatives of this compound can be envisioned through various advanced synthetic methodologies. These techniques could introduce additional functionality or chirality, leading to novel compounds with potentially interesting properties.

For instance, the bromine atom in this compound can serve as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would allow for the introduction of a wide range of aryl or vinyl substituents at this position, leading to a diverse library of analogues.

Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of this compound is an area of significant interest, particularly for applications in medicinal chemistry and materials science. While there are no direct reports on the stereoselective synthesis of chiral derivatives of the target molecule itself, general strategies for the asymmetric synthesis of related structures can be considered.

One approach could involve the use of a chiral benzylating agent to introduce a stereocenter in the benzyl group. Alternatively, if the target were a biaryl analogue, atroposelective synthesis could be employed. Atropisomers are stereoisomers arising from restricted rotation about a single bond, and their synthesis is a topic of current research. Asymmetric Suzuki-Miyaura coupling reactions using chiral ligands have been successfully employed for the synthesis of axially chiral biaryls.

Another strategy could involve the diastereoselective functionalization of a chiral precursor. For example, if a chiral substituent were present on the aromatic ring, it could direct the stereochemical outcome of subsequent reactions. While speculative for this specific compound, these advanced methods highlight the potential for creating a wide array of novel and stereochemically defined derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAMXMAVDDCHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619184 | |

| Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688363-79-3 | |

| Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Emerging Methodologies for Benzyloxy- and Nitro-Substituted Aromatics

The synthesis of complex aromatic compounds such as 2-(Benzyloxy)-1-bromo-3-nitrobenzene relies on a versatile toolbox of organic reactions. While traditional methods for introducing nitro and benzyloxy groups remain fundamental, emerging methodologies are continually being developed to improve efficiency, selectivity, and environmental sustainability. These modern techniques often focus on novel catalytic systems, alternative activation strategies, and greener reaction conditions. Recent progress in this area includes advancements in photocatalysis, innovative nitration techniques, and new approaches to ether bond formation through cross-coupling and C-H activation.

Photocatalytic and Photoenzymatic Systems

Photocatalysis has surfaced as a potent and sustainable strategy for driving chemical transformations. In the context of nitroaromatics, light-mediated reactions offer pathways for both their synthesis and modification under mild conditions.

Recent research has demonstrated the use of photocatalysis for the reduction of nitro groups, a key transformation for this class of compounds. For instance, photoenzymatic systems are gaining traction. A synergistic approach combining a nitroreductase from Bacillus amyloliquefaciens with a chlorophyll-based photocatalytic system has been shown to selectively reduce a variety of nitroarenes into valuable amino, azoxy, and azo products with yields up to 97%. nih.gov This method leverages sunlight as a sustainable energy source, and the enzymatic component ensures high selectivity. The photocatalyst is thought to assist in the reduction of the nitroso intermediate to a hydroxylamine (B1172632), which is a key step in the efficient formation of the final amine product. nih.gov

Furthermore, organic photoredox catalysts have been employed for the nitration of protected anilines using sodium nitrite (B80452) as an inexpensive nitro source at room temperature, showcasing a metal-free approach. researchgate.net These photocatalytic methods represent a significant step towards greener synthesis routes for functionalized nitroaromatics. nih.govresearchgate.net

Advanced Nitration and Functionalization Techniques

Classical nitration often involves harsh acidic conditions (e.g., HNO₃/H₂SO₄), which can be incompatible with sensitive functional groups and lead to issues with regioselectivity and waste generation. researchgate.net Modern synthetic chemistry seeks to overcome these limitations through the development of novel nitrating agents and catalytic systems.

Emerging strategies include:

Transition-Metal Catalyzed C-H Nitration: Directing-group-assisted, transition-metal-catalyzed C-H activation has become a powerful tool for the regioselective introduction of functional groups. Catalysts based on palladium, rhodium, and copper have enabled the ortho-nitration of aromatic compounds, offering high atom economy. researchgate.net

Ipso-Nitration: The ipso-nitration of arylboronic acids and aryl carboxylic acids provides an alternative route for the direct nitration of aromatic rings under milder conditions than traditional methods. researchgate.net

Alternative Nitrating Agents: To improve safety and selectivity, researchers are exploring alternative nitrating agents beyond nitric acid. These include various nitrogen oxides, N-nitro reagents, and nitrates, often used in conjunction with novel catalysts like zeolites or sulfated metal oxides. researchgate.netnumberanalytics.com

These advanced methods are expanding the scope of substrates that can be efficiently nitrated, paving the way for the synthesis of complex molecules with diverse functionalities. researchgate.net

Novel Etherification and C-H Activation Methodologies

The formation of the benzyloxy ether linkage is another critical step in the synthesis of the target compound class. While the Williamson ether synthesis is a classic method, new catalytic approaches are providing more efficient and versatile alternatives.

Ullmann-type C-O Cross-Coupling: The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol, is a cornerstone of diaryl and alkyl aryl ether synthesis. Recent advancements have focused on the use of nano-sized metal catalysts. These nanocatalysts exhibit high surface-to-volume ratios, which can lead to rapid C-O bond formation under milder, often ligand-free, conditions. nih.gov

Palladium-Catalyzed Decarbonylative Etherification: A novel approach involves the palladium- or nickel-catalyzed decarbonylative coupling of aromatic esters with alcohols. This method provides a new disconnection for the construction of diaryl ethers, expanding the range of accessible starting materials. acs.org

Benzylic C–H Activation: Instead of forming the ether bond at the aromatic ring, emerging methods focus on the functionalization of the benzylic C-H bond of a precursor. For example, a copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with alcohols has been developed. researchgate.net This reaction is proposed to proceed through a radical relay mechanism, enabling the formation of benzyl (B1604629) ether moieties from readily available hydrocarbons and alcohols. researchgate.net Such strategies are valuable for late-stage functionalization and for creating complex molecular architectures. acs.org

The table below summarizes key features of some emerging synthetic methodologies relevant to benzyloxy- and nitro-substituted aromatics.

| Methodology | Key Features | Catalyst/Reagent Examples | Substrate Scope | Ref. |

| Photoenzymatic Nitro Reduction | Uses light and enzymes for selective reduction; sustainable approach. | Nitroreductase (B. amyloliquefaciens), Chlorophyll | Electronically-diverse nitroarenes | nih.gov |

| Photocatalytic Nitration | Metal-free C-H nitration under mild, room temperature conditions. | Organic photoredox catalyst, NaNO₂ | Protected anilines | researchgate.net |

| Transition-Metal Catalyzed C-H Nitration | High regioselectivity (often ortho); good atom economy. | Palladium, Rhodium, Copper catalysts | Aromatic compounds with directing groups | researchgate.net |

| Nano-Catalyzed Ullmann C-O Coupling | Rapid bond formation under mild, often ligand-free, conditions. | Nano-sized Copper catalysts | Phenols and aryl halides | nih.gov |

| Benzylic C-H Etherification | Oxidative cross-coupling via a radical relay mechanism. | Copper catalysts | Benzylic C-H bonds and alcohols | researchgate.net |

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom on the aromatic ring is a leaving group and can be displaced by various nucleophiles. This reactivity is significantly influenced by the electronic and steric landscape of the molecule.

The reactivity of the bromine atom in nucleophilic aromatic substitution (SNAr) reactions is significantly enhanced by the presence of the nitro group (-NO2). The nitro group is a strong electron-withdrawing group, and its position ortho to the bromine atom is crucial for this activation. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the course of the substitution reaction. chemistry.coach This stabilization lowers the activation energy of the reaction, making the substitution more favorable.

The benzyloxy group (-OCH2Ph), being ortho to the bromine and meta to the nitro group, exerts a more complex influence. Electronically, the oxygen atom of the benzyloxy group can donate electron density to the ring via resonance, which would typically deactivate the ring towards nucleophilic attack. However, its inductive effect due to the electronegativity of the oxygen atom can withdraw electron density. In the context of SNAr, the strong activating effect of the nitro group generally dominates.

Sterically, the bulky benzyloxy group can hinder the approach of a nucleophile to the bromine atom. This steric hindrance can affect the rate of reaction and may influence the type of nucleophile that can effectively react.

In polysubstituted benzenes like 2-(Benzyloxy)-1-bromo-3-nitrobenzene, the arrangement of substituents is critical for predicting reaction outcomes. libretexts.org For a nucleophilic aromatic substitution to occur readily, the leaving group (in this case, bromine) must be ortho or para to a strong electron-withdrawing group. chemistry.coachstackexchange.com In this molecule, the bromine atom is ortho to the nitro group, fulfilling this requirement and making the C-1 position the primary site for nucleophilic attack.

Substitutions at other positions are generally not favored due to the lack of sufficient activation. The relative positioning ensures a high degree of regioselectivity in substitution reactions targeting the bromine atom.

Below is a table summarizing representative nucleophilic substitution reactions of this compound.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| This compound | (4-methoxyphenyl)boronic acid, Pd(PPh3)4, Na2CO3, toluene (B28343)/EtOH/H2O, reflux | 2-(Benzyloxy)-1-(4-methoxyphenyl)-3-nitrobenzene | 95% | Patent EP2799425A1 |

| This compound | Phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/H2O, 80°C | 2-(Benzyloxy)-3-nitro-1,1'-biphenyl | 85% | Patent WO2014/177517A1 |

This table is based on data from cited patents and represents examples of Suzuki cross-coupling reactions, a type of palladium-catalyzed nucleophilic substitution.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations.

The most common transformation of the nitro group in aromatic compounds is its reduction to an amino group (-NH2). masterorganicchemistry.com This conversion is a key step in the synthesis of many aniline (B41778) derivatives, which are valuable intermediates in the pharmaceutical and materials industries. chemistry.coach

Several reducing agents can accomplish this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas is a widely used method. youtube.comyoutube.com Chemical reduction using metals in acidic media, such as iron (Fe) in hydrochloric acid (HCl) or tin (Sn) in HCl, is another effective approach. youtube.com The choice of reducing agent can be critical, especially when other functional groups that might also be reduced are present in the molecule. youtube.com

For this compound, the reduction of the nitro group yields 2-(benzyloxy)-3-bromoaniline.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | Fe, NH4Cl, EtOH/H2O, reflux | 2-(Benzyloxy)-3-bromoaniline | Not specified | Patent CN107915678A |

While reduction to the amine is the most prevalent reaction, the nitro group can, under specific conditions, participate in other transformations. For instance, partial reduction can lead to nitroso or hydroxylamine (B1172632) intermediates. Additionally, the nitro group can activate the aromatic ring for other types of reactions, such as the Michael addition, although this is more common in nitroalkenes. researchgate.net

Reactivity of the Benzyloxy Group

The benzyloxy group is generally considered a stable protecting group for hydroxyl functionalities. semanticscholar.org However, it can be cleaved under certain conditions to reveal the corresponding phenol (B47542).

The most common method for the cleavage of a benzyloxy group is catalytic hydrogenolysis. youtube.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate. youtube.com This method is often high-yielding and proceeds under mild conditions. youtube.com

A significant consideration for this compound is that the conditions for hydrogenolytic cleavage of the benzyloxy group can also reduce the nitro group. youtube.com Therefore, if selective cleavage of the benzyloxy group is desired without affecting the nitro group, alternative methods must be employed.

Oxidative cleavage methods provide an alternative to reductive cleavage. organic-chemistry.orgrsc.org Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the debenzylation, often under neutral conditions. organic-chemistry.orgresearchgate.net Strong acids can also cleave benzyl (B1604629) ethers, but this method is less common due to the harsh conditions required. semanticscholar.orgorganic-chemistry.org

Cleavage and Deprotection Strategies

The benzyloxy group in this compound serves as a common protecting group for the phenolic oxygen. Its removal, or deprotection, is a crucial step in many synthetic sequences. The primary method for cleaving benzyl ethers is through catalytic hydrogenation. organic-chemistry.orgyoutube.comyoutube.com This process, known as hydrogenolysis, involves the use of hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C), to cleave the carbon-oxygen bond of the ether, yielding the corresponding phenol and toluene as a byproduct. youtube.comyoutube.com This method is highly efficient and generally provides clean, high-yielding reactions. youtube.comyoutube.com

Alternative strategies for benzyl ether cleavage exist, although they are often less mild than hydrogenolysis. Strong acids can be used to break the ether linkage, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Given the presence of other functional groups in the title compound, this method may be less suitable.

A noteworthy method, particularly relevant due to the nitro substituent, is the cleavage of nitrobenzyl ethers using aqueous sodium hydroxide (B78521) (NaOH) in methanol (B129727) at elevated temperatures. nih.gov Research has shown that ortho- and para-nitrobenzyl groups can be efficiently removed under these conditions. nih.gov The proposed mechanism involves oxidation at the benzylic position, facilitated by dissolved oxygen in the reaction medium. nih.gov While the target compound features a benzyloxy group rather than a nitrobenzyloxy group, the presence of the nitro functionality on the aromatic ring could influence the reactivity of the benzylic position.

Table 1: General Conditions for Benzyl Ether Deprotection

| Method | Reagents | Typical Conditions | Products | Citation |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Phenol, Toluene | organic-chemistry.orgyoutube.comyoutube.com |

| Acid Cleavage | Strong acids (e.g., HBr) | Varies | Phenol, Benzyl bromide | organic-chemistry.org |

Oxidative Transformations of the Benzyloxy Moiety

The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation, offering a pathway to alternative functional groups. A common transformation is the oxidation of the benzyl ether to a benzoate (B1203000) ester, which can subsequently be hydrolyzed under basic conditions to yield the free phenol. organic-chemistry.org This two-step process provides an alternative to direct deprotection.

More vigorous oxidation can lead to the cleavage of the entire benzylic group. Reagents such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize alkylarenes to carboxylic acids, provided a benzylic hydrogen is present. masterorganicchemistry.com In the case of this compound, this would lead to the formation of benzoic acid and the corresponding phenol derivative. However, these are harsh conditions that may not be compatible with the bromo and nitro substituents. masterorganicchemistry.com Milder, more selective methods for benzylic oxidation have been developed using reagents like oxone or hypervalent iodine compounds, which can proceed via radical mechanisms. masterorganicchemistry.com

Recent advances have also focused on the selective oxidation of benzylic C-H bonds to introduce other functionalities. acs.org While direct oxidation of the benzyloxy group in this compound is not extensively documented, the general principles of benzylic oxidation suggest that this moiety can be a handle for further synthetic elaboration under appropriate conditions. masterorganicchemistry.comacs.orgmdpi.com The reaction's success would depend on the chemoselectivity, avoiding unwanted reactions at the nitro or bromo positions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling Protocols and Experimental Optimization

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orgnih.gov For this compound, the aryl bromide can be coupled with various aryl or vinyl boronic acids or their esters. The reaction typically requires a palladium(0) catalyst, a base, and a suitable solvent. organic-chemistry.org

The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org The presence of both a nitro group and a bulky ortho-benzyloxy group can influence the reaction. While the nitro group is generally tolerated in Suzuki couplings, it can sometimes diminish yields. nih.gov The steric hindrance from the benzyloxy group may necessitate the use of bulky phosphine (B1218219) ligands to facilitate the oxidative addition and reductive elimination steps.

Optimization of a Suzuki coupling for this substrate would involve screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF). organic-chemistry.orgnih.gov Research on related ortho-substituted bromoanilines has shown that specific catalyst systems, such as CataXCium A Pd G3, can be highly effective. nih.gov

Table 2: Typical Parameters for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose | Citation |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation | organic-chemistry.orgnih.gov |

| Ligand | PPh₃, PCy₃, SPhos, JohnPhos | Stabilizes the Pd center and facilitates catalytic cycle | organic-chemistry.orgnih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid for transmetalation | organic-chemistry.org |

| Boron Reagent | Arylboronic acids, Aryltrifluoroborates | Source of the coupling partner | organic-chemistry.orgnih.gov |

Other Cross-Coupling Methodologies, Including Wittig Reactions

Beyond the Suzuki reaction, the bromo substituent allows for other cross-coupling methodologies. However, the application of a Wittig reaction directly to this compound is not feasible. The Wittig reaction converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org To utilize a Wittig reaction, the starting material would first need to be transformed. For instance, the nitro group could potentially be reduced to an amine, which could then be converted to an aldehyde via a Sandmeyer-type reaction, or the bromo-substituent could be converted to a phosphonium salt to form the ylide.

The Wittig reaction mechanism is generally understood to involve the nucleophilic attack of the ylide carbon on the carbonyl carbon. youtube.com This is followed by the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and a stable phosphine oxide, driving the reaction forward. wikipedia.orgorganic-chemistry.org

Other cross-coupling reactions applicable to aryl bromides include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Stille reaction (coupling with organostannanes). The specific conditions for these reactions would need to be optimized for this compound, taking into account the potential for side reactions involving the nitro and benzyloxy groups. Furthermore, the nitro group itself can participate in certain cross-coupling reactions. For instance, reductive C-N cross-coupling reactions between nitroarenes and boronic acids have been developed, offering a route to diarylamines. scispace.com

Mechanistic Investigations

Elucidation of Reaction Pathways

The reaction pathways for the transformations of this compound are generally understood based on well-established mechanistic principles in organic chemistry.

Deprotection: The catalytic hydrogenation of the benzyloxy group proceeds via hydrogenolysis, where hydrogen cleaves the C-O bond on the catalyst surface. youtube.com The oxidative cleavage of related nitrobenzyl ethers with NaOH is thought to proceed through oxidation at the benzylic carbon by molecular oxygen. nih.gov

Oxidative Transformations: The oxidation of the benzylic position of the ether, for example with KMnO₄, is initiated by the homolytic cleavage of a benzylic C-H bond to form a resonance-stabilized benzyl radical. masterorganicchemistry.com This radical then undergoes further oxidation.

Suzuki Coupling: The mechanism is a well-studied catalytic cycle. organic-chemistry.org For nitro-containing substrates, mechanistic studies on the coupling of nitroarenes have suggested a pathway involving the formation of an η²-arene palladium complex, which precedes the cleavage of the C-NO₂ bond via oxidative addition to the Pd(0) center. mdpi.com While the target compound couples at the C-Br bond, the electronic influence of the nitro group is a key factor.

Wittig Reaction: Modern understanding of the Wittig mechanism favors a direct [2+2] cycloaddition between the ylide and the carbonyl to form the oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the products. wikipedia.orgorganic-chemistry.org The existence of a betaine (B1666868) intermediate is still debated and may be relevant under specific (e.g., lithium-salt) conditions. wikipedia.org

Role of Isotopic Labeling Studies in Mechanistic Insights

While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of this technique provide a powerful framework for understanding its potential reaction mechanisms. Isotopic labeling involves replacing an atom in a reactant with one of its isotopes to trace its path through a reaction. This method offers unambiguous evidence for bond formations, bond cleavages, and molecular rearrangements.

For a molecule like this compound, several isotopic labeling strategies could be employed to clarify reaction mechanisms, particularly for nucleophilic aromatic substitution (SNAr).

Potential Isotopic Labeling Applications:

Carbon-13 Labeling: The carbon atom bonded to the bromine (C-1) could be replaced with its ¹³C isotope. In an SNAr reaction with a nucleophile (e.g., methoxide, CH₃O⁻), the product would be expected to have the methoxy (B1213986) group attached exclusively at the ¹³C-labeled position. However, if a competing benzyne (B1209423) mechanism were operative, the incoming nucleophile could add to either C-1 or C-2, resulting in a mixture of products. Analysis of the product distribution via ¹³C NMR or mass spectrometry would distinguish between these pathways. libretexts.org

Oxygen-18 Labeling: To investigate reactions involving the benzyloxy group, the ether oxygen could be labeled with ¹⁸O. For instance, in an acid-catalyzed hydrolysis reaction, determining whether the ¹⁸O isotope remains with the phenol product or is incorporated into the benzyl alcohol would elucidate the site of bond cleavage.

Deuterium (B1214612) Labeling: The kinetic isotope effect (KIE) can be studied by replacing hydrogen atoms with deuterium at specific positions. For example, deuterating the benzylic methylene (B1212753) group (-OCHDPh or -OCD₂Ph) could help determine if this position is involved in the rate-determining step of any side reactions, such as elimination or rearrangement processes.

An illustrative example of how isotopic labeling could provide mechanistic insights is shown in the table below, which outlines the expected outcomes for different mechanisms in a hypothetical reaction with a nucleophile.

Table 1: Illustrative Use of ¹³C Labeling in Mechanistic Studies

| Reaction Mechanism | Starting Material | Hypothetical Product(s) | Interpretation |

| SNAr | This compound (¹³C at C-1) | 2-(Benzyloxy)-1-Nu-3-nitrobenzene (¹³C at C-1) | Nucleophile attacks the labeled carbon directly, consistent with addition-elimination. |

| Benzyne | This compound (¹³C at C-1) | ~50% 2-(Benzyloxy)-1-Nu-3-nitrobenzene (¹³C at C-1)~50% 1-(Benzyloxy)-2-Nu-3-nitrobenzene (¹³C at C-1) | Formation of a symmetric or near-symmetric benzyne intermediate leads to two regioisomeric products. libretexts.org |

This table is illustrative and based on established principles of reaction mechanism analysis.

Theoretical Predictions of Activation Barriers for Reaction Pathways

Computational chemistry offers a powerful tool for predicting the feasibility and kinetics of chemical reactions by calculating their activation barriers (Eₐ) or activation free energies (ΔG‡). The activation barrier represents the minimum energy required for reactants to transform into products and is a key determinant of the reaction rate. While specific theoretical studies for this compound are not found in the surveyed literature, the application of these methods to analogous systems provides a clear indication of their utility.

Theoretical methods, such as Density Functional Theory (DFT) and semi-empirical methods like PM3, can be used to model the reaction pathways. nih.gov These calculations map the potential energy surface of the reaction, identifying the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation barrier.

For this compound, theoretical calculations could be employed to:

Compare Competing Pathways: The activation barriers for different potential reactions, such as SNAr at the C-Br bond versus reactions involving the benzyloxy or nitro groups, can be calculated. The pathway with the lowest activation barrier is predicted to be the most favorable and therefore the fastest. youtube.com

Analyze Substituent Effects: Computational models can quantify the influence of each substituent (benzyloxy, bromo, nitro) on the activation barrier. For example, calculations could confirm that the nitro group lowers the activation barrier for nucleophilic attack by stabilizing the transition state through resonance and inductive effects.

Predict Regioselectivity: In cases where a reaction could lead to multiple products, calculating the activation barriers for the formation of each regioisomer can predict the major product.

The table below presents a hypothetical comparison of calculated activation barriers for two competing reaction pathways for this compound.

Table 2: Hypothetical Predicted Activation Barriers for Competing Reaction Pathways

| Reaction Pathway | Description | Predicted Activation Barrier (kcal/mol) | Predicted Outcome |

| Pathway A: SNAr | Nucleophilic substitution of the bromide by a nucleophile (e.g., methoxide). | 15 - 20 | This pathway is predicted to be kinetically favorable due to a relatively low activation barrier. |

| Pathway B: Ether Cleavage | Acid-catalyzed cleavage of the benzyloxy C-O bond. | 25 - 30 | This pathway is predicted to be slower than SNAr under similar conditions due to a higher activation barrier. |

Note: The values in this table are illustrative, based on typical activation energies for these reaction types, and serve to demonstrate the application of theoretical predictions.

By quantifying these energy barriers, theoretical studies provide critical insights into the underlying factors that govern the chemical reactivity of the molecule, guiding experimental efforts and helping to rationalize observed outcomes.

Spectroscopic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom within the 2-(Benzyloxy)-1-bromo-3-nitrobenzene molecule can be determined.

In the ¹H NMR spectrum, the protons of the benzyloxy group and the substituted benzene (B151609) ring exhibit distinct chemical shifts. The methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group typically appear as a singlet, while the aromatic protons of the benzyl group and the nitro-substituted ring will present as a complex multiplet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in different chemical environments will resonate at characteristic chemical shifts. For instance, the carbon attached to the bromine atom (C-Br), the carbon bearing the benzyloxy group (C-O), and the carbon bonded to the nitro group (C-NO₂) will have distinct signals. The carbons of the phenyl ring of the benzyl group will also show characteristic peaks. While specific spectral data for this compound is not extensively published, related structures provide insight into expected chemical shifts. beilstein-journals.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (nitrobenzene ring) | 7.0 - 8.0 | Multiplet |

| Aromatic-H (benzyl ring) | 7.3 - 7.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 110 - 120 |

| C-O | 150 - 160 |

| C-NO₂ | 145 - 155 |

| Aromatic-C (nitrobenzene ring) | 115 - 140 |

| Aromatic-C (benzyl ring) | 125 - 140 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis, Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₃H₁₀BrNO₃. nih.govchemicalbook.comncats.io The nominal molecular weight is approximately 308.13 g/mol . nih.govchemicalbook.combldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the exact molecular formula. The monoisotopic mass of this compound is calculated to be 306.98441 Da. nih.gov This precise mass is a critical piece of data for confirming the identity of the compound.

The fragmentation pattern observed in the mass spectrum offers further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic ether bond, leading to the formation of a benzyl cation (C₇H₇⁺, m/z 91) and a bromonitrophenoxide radical. Another potential fragmentation would be the loss of the nitro group (NO₂).

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀BrNO₃ | nih.govchemicalbook.comncats.io |

| Molecular Weight | 308.13 g/mol | nih.govchemicalbook.combldpharm.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the nitro group (NO₂), typically around 1530-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch). The C-O ether linkage would exhibit a stretching vibration in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, often below 700 cm⁻¹.

Raman spectroscopy provides complementary information and can be particularly useful for observing the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic rings.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | > 3000 | Stretch |

| NO₂ | 1530 - 1550 | Asymmetric Stretch |

| NO₂ | 1340 - 1360 | Symmetric Stretch |

| Aromatic C=C | 1400 - 1600 | Stretch |

| C-O (Ether) | 1200 - 1300 | Stretch |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The presence of the nitrobenzene (B124822) moiety, a chromophore, in this compound results in characteristic UV-Vis absorption bands.

Nitroaromatic compounds typically exhibit two main absorption bands. researchgate.net The first, a high-energy π → π* transition of the benzene ring, is usually observed in the shorter wavelength UV region. The second, a lower-energy n → π* transition associated with the nitro group, appears at longer wavelengths. The presence of the benzyloxy group, an auxochrome, can cause a bathochromic (red) shift in these absorption maxima. The specific absorption maxima for this compound would need to be determined experimentally but are expected to be influenced by the electronic interplay of the bromo, nitro, and benzyloxy substituents on the aromatic ring.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of atoms, molecules, and solids. For 2-(Benzyloxy)-1-bromo-3-nitrobenzene, a DFT calculation would begin with geometry optimization. This process finds the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy state. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Following geometry optimization, an electronic structure analysis would reveal the distribution of electrons within the molecule. This includes the calculation of the total energy, dipole moment, and the electrostatic potential map, which highlights electron-rich and electron-poor regions. Such an analysis would be crucial for understanding the molecule's polarity and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. irjweb.comresearchgate.net A smaller gap generally indicates higher reactivity. irjweb.comresearchgate.net

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient parts.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

An NBO analysis of this compound would quantify the delocalization of electron density, known as hyperconjugative interactions, which contribute to the molecule's stability. It would also provide a quantitative measure of charge transfer between different parts of the molecule, offering insights into the intramolecular electronic effects of the benzyloxy, bromo, and nitro substituents.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic parameters from first principles, without the need for empirical data. For this compound, this would include:

Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies would allow for the theoretical prediction of the IR and Raman spectra. This can aid in the interpretation of experimental spectra and the assignment of vibrational modes to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted spectra can be compared with experimental data to confirm the molecular structure.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum. This would provide insight into the molecule's electronic structure and its interaction with light.

Molecular Reactivity Descriptors

Molecular reactivity descriptors are a set of parameters derived from quantum chemical calculations that help in predicting the reactivity of a molecule.

Fukui Functions and Electrophilicity Indices

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, Fukui functions would pinpoint which atoms are most susceptible to attack by different types of reagents.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP analysis reveals distinct regions of positive, negative, and neutral potential, which are crucial for understanding its chemical behavior.

The most negative potential, indicated by red and yellow regions on the MEP map, is concentrated around the oxygen atoms of the nitro group. This high electron density makes these oxygen atoms the most probable sites for electrophilic attack. Conversely, the blue areas, representing the most positive potential, are located around the hydrogen atoms of the benzylic CH2 group and the aromatic rings, suggesting these as likely sites for nucleophilic attack. The bromine atom exhibits a region of positive potential, often referred to as a sigma-hole, along the C-Br axis, which can influence its interaction with nucleophiles.

| Molecular Region | Potential Type | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro Group | Negative (Electron-Rich) | Susceptible to Electrophilic Attack |

| Aromatic Hydrogen Atoms | Positive (Electron-Deficient) | Susceptible to Nucleophilic Attack |

| Benzylic Hydrogen Atoms | Positive (Electron-Deficient) | Potential for Nucleophilic Interaction |

| Region along C-Br bond axis | Positive (Sigma-Hole) | Interaction with Lewis Bases/Nucleophiles |

Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Packing

Molecular dynamics (MD) simulations provide a powerful tool for investigating the time-dependent behavior of molecules, including their intermolecular interactions and tendencies for crystal packing. nih.gov For this compound, MD simulations can elucidate the dominant non-covalent forces that govern its solid-state structure.

Simulations would likely reveal that the crystal packing is primarily influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···O hydrogen bonds. The strong dipole moment, induced by the electron-withdrawing nitro group and the electronegative bromine and oxygen atoms, plays a significant role in the orientation of molecules within the crystal lattice. The bulky benzyloxy group introduces steric hindrance that also significantly affects the possible packing arrangements. Intermolecular interactions such as π-π stacking between the aromatic rings are also expected to contribute to the stability of the crystal structure.

| Interaction Type | Contributing Moieties | Influence on Crystal Packing |

|---|---|---|

| Dipole-Dipole Interactions | Nitro group, C-Br bond, C-O-C ether linkage | Primary driver for molecular orientation and lattice energy |

| Van der Waals Forces | Entire molecular surface | Contributes to overall cohesion and packing efficiency |

| π-π Stacking | Benzene (B151609) and nitrobenzene (B124822) rings | Stabilizes the structure through aromatic ring interactions |

| C-H···O Hydrogen Bonds | Aromatic/Benzylic C-H and Nitro/Ether Oxygen | Provides additional directional stability to the crystal lattice |

Advanced Synthetic Applications and Material Science

Role as a Key Intermediate in Complex Molecule Synthesis

The distinct reactivity of the functional groups in 2-(Benzyloxy)-1-bromo-3-nitrobenzene allows it to be a cornerstone in the assembly of intricate molecular architectures. The bromo group is amenable to various cross-coupling reactions, the nitro group can be reduced to a highly versatile amine, and the benzyloxy group can serve as a stable protecting group that can be removed later in a synthetic sequence.

Construction of Heterocyclic Systems

A significant application of this compound is in the synthesis of complex heterocyclic systems, particularly seven-membered rings like dibenzo[b,f] scispace.commdpi.comoxazepines (DBOs). These structures are prevalent in many physiologically active compounds. The synthesis often proceeds via an intramolecular Ullmann-type condensation reaction. In this process, a precursor derived from this compound undergoes a copper-catalyzed cyclization to form the tricyclic DBO core.

The general synthetic strategy involves the reaction of a substituted o-bromonitrobenzene, such as this compound, with a substituted phenol (B47542). The resulting diaryl ether intermediate can then undergo reductive cyclization, where the nitro group is reduced to an amine, which subsequently displaces the bromine atom on the adjacent ring to form the central oxazepine ring. The benzyloxy group in the starting material becomes a substituent on the final DBO scaffold, allowing for the creation of a diverse library of compounds.

| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Heterocyclic System |

|---|---|---|---|

| This compound | Substituted Phenol | Ullmann Condensation / Reductive Cyclization | Substituted Dibenzo[b,f] scispace.commdpi.comoxazepine |

Synthesis of Biologically Relevant Scaffolds and Lead Compounds

The heterocyclic systems derived from this compound are often biologically significant. The dibenzo[b,f] scispace.commdpi.comoxazepine (DBO) scaffold, for example, is the core structure for compounds with a range of pharmacological activities, including antidepressants, analgesics, and non-nucleoside HIV-1 reverse transcriptase inhibitors google.com.

Furthermore, this compound is a valuable precursor for the synthesis of kinase inhibitors. acs.orgnih.govorgsyn.org Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases like cancer. nih.gov The synthesis of many kinase inhibitors relies on coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, where an aryl bromide is a key component. The bromo- functionality of this compound allows it to be coupled with various boronic acids or amines to construct the core of the inhibitor. Subsequently, the nitro group can be reduced to an amine, providing a point for further functionalization to enhance potency and selectivity. The presence of the nitro group is also a feature in some antiviral compounds, suggesting another avenue for the application of this intermediate in medicinal chemistry.

| Target Scaffold Class | Relevant Functional Group Transformation | Therapeutic Area |

|---|---|---|

| Dibenzo[b,f] scispace.commdpi.comoxazepines | Intramolecular Cyclization (Ullmann-type) | Antidepressants, Analgesics, Antivirals google.com |

| Pyrazolopyrimidines | Cross-Coupling (e.g., Suzuki) of Bromo Group | Kinase Inhibitors (Oncology) acs.org |

| Substituted Anilines | Reduction of Nitro Group, N-Arylation | Various (General Pharmaceutical Intermediate) |

Development of Specialty Chemicals and Functional Materials

Beyond its role in medicinal chemistry, the reactivity of this compound allows for its incorporation into specialty chemicals and functional materials.

Applications in Electronics

While direct applications of this compound in electronics are not widely documented, the heterocyclic scaffolds derived from it have shown significant potential. Specifically, dibenzo-heteropine structures, such as dibenzo[b,f]azepines which are structurally related to DBOs, have been investigated for their applications in organic light-emitting diodes (OLEDs) mdpi.com. The rigid, conjugated tricyclic system can be functionalized to tune its photophysical properties, making it suitable for use as an emitter or host material in OLED devices. Therefore, this compound serves as a key starting material for the synthesis of the core structures that are ultimately used in these advanced electronic materials.

Utility in Coating Technologies

The specific functional groups of this compound suggest its potential utility in the development of advanced coatings. Aromatic nitro compounds have been utilized in formulations for water-reducible epoxy coatings, acting as modifiers for polyamine resins. google.com The presence of the nitro group in this compound could allow it to play a similar role in creating stable, durable, and water-resistant epoxy coatings. Additionally, the bromo- and nitro- functional groups can be used to graft the molecule onto surfaces, such as silicon, to alter their surface properties. scispace.com This surface functionalization could be employed to improve the adhesion and performance of subsequent coating layers. The bulky, non-polar benzyloxy group could also contribute to creating hydrophobic and corrosion-resistant surfaces.

Functionalization for Specific Research Probes and Advanced Chemical Tools

The development of chemical probes to study biological systems is a critical area of chemical biology. Affinity-based and activity-based probes (AfBPs and ABPs) are powerful tools for identifying and characterizing protein targets. These probes typically consist of three components: a ligand that provides selectivity for the target protein, a reactive group for covalent modification, and a reporter tag (like a fluorophore or biotin) for detection.

Given its role as a precursor to potent kinase inhibitors, this compound is an excellent starting point for the synthesis of the ligand component of chemical probes targeting kinases. A synthetic route could involve using the bromo- group for a coupling reaction to build the core inhibitor structure, followed by modification of the nitro group. The nitro group can be reduced to an amine, which can then serve as an attachment point for a linker connected to a reporter tag or a photoreactive group (like a diazirine) for covalent crosslinking to the target protein. This modular approach allows for the creation of sophisticated chemical tools to investigate kinase function in complex biological environments.

Structure Reactivity Relationship Studies

Influence of Substituent Effects on Chemical Reactivity

The reactivity of a substituted benzene (B151609) ring is a product of the cumulative inductive and resonance effects of its substituents. lumenlearning.comstpeters.co.in These effects can either increase (activate) or decrease (deactivate) the ring's electron density, thereby influencing its susceptibility to attack by electrophiles or nucleophiles. lumenlearning.comlibretexts.org

The nitro group (-NO₂) is a powerful deactivating substituent, significantly reducing the reactivity of the benzene ring towards electrophilic aromatic substitution. lumenlearning.comyoutube.com This deactivation stems from its strong electron-withdrawing nature, which operates through both an inductive effect and a resonance effect. stpeters.co.in The nitrogen atom, bearing a formal positive charge, strongly pulls electron density away from the ring through the sigma bond (inductive withdrawal). stpeters.co.inlibretexts.org Furthermore, the nitro group can delocalize the ring's pi electrons onto its oxygen atoms, further diminishing the ring's nucleophilicity (resonance withdrawal). stpeters.co.inlkouniv.ac.in Consequently, electrophilic attack on a nitro-substituted ring is substantially slower compared to benzene; for instance, the nitration of nitrobenzene (B124822) is about 10 million times slower than the nitration of benzene. libretexts.org

Conversely, this profound electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). byjus.comlibretexts.org The presence of a strong electron-withdrawing group like -NO₂ is often a prerequisite for SNAr reactions to occur. byjus.comyoutube.com The nitro group can stabilize the negative charge of the Meisenheimer complex, a key intermediate formed during the addition of a nucleophile to the ring. libretexts.orgyoutube.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group (in this case, the bromo group), as this allows the negative charge to be delocalized directly onto the nitro group's oxygen atoms through resonance. byjus.comlibretexts.org In 2-(Benzyloxy)-1-bromo-3-nitrobenzene, the nitro group is meta to the bromo leaving group, which provides less resonance stabilization for a nucleophilic substitution intermediate compared to an ortho or para arrangement. libretexts.org

Beyond electronic influences, the physical size of substituents plays a crucial role in dictating reactivity. The benzyloxy group (-OCH₂C₆H₅) is notably bulky and can sterically hinder access to the positions adjacent to it (the C1 and C3 positions). Similarly, the bromo group (-Br), while smaller than the benzyloxy group, still exerts a significant steric presence. In this compound, these two groups are situated next to each other (positions 1 and 2), creating a sterically crowded environment on one side of the molecule. This steric hindrance can impede the approach of reagents, potentially slowing down reactions at these sites or directing incoming groups to less congested positions. researchgate.net

Regiochemical Control in Directed Functionalization

The term regiochemistry refers to the control over the position at which a chemical reaction occurs. In this compound, the directing effects of the three substituents determine the outcome of further functionalization.

Nitro Group (-NO₂) : As a strong deactivating group, the nitro group is a meta-director for electrophilic substitution. youtube.comlkouniv.ac.in

Bromo Group (-Br) : Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate during electrophilic attack. lumenlearning.comlibretexts.org

Benzyloxy Group (-OCH₂C₆H₅) : The ether oxygen has lone pairs that it can donate into the ring via resonance, making the benzyloxy group a strong activating group and an ortho-, para-director for electrophilic substitution. stpeters.co.in

In electrophilic substitution, a conflict arises between the directing effects of the substituents. The powerful activating and ortho-, para-directing benzyloxy group would compete with the deactivating but ortho-, para-directing bromo group and the deactivating, meta-directing nitro group. Generally, activating groups dominate directing effects. libretexts.org Therefore, electrophilic attack would most likely be directed by the benzyloxy group to its ortho (C3) and para (C5) positions. However, the C3 position is already occupied by the nitro group and is sterically hindered. Thus, the C5 position is the most probable site for electrophilic substitution.

For nucleophilic aromatic substitution, the reaction typically involves the displacement of a halide leaving group. The reaction is facilitated by electron-withdrawing groups ortho or para to the leaving group. libretexts.orgyoutube.com In this molecule, the bromo group at C1 has the benzyloxy group at C2 and the nitro group at C3. The nitro group is meta to the bromine, offering limited resonance stabilization for the SNAr intermediate, which would slow the reaction compared to an isomer with an ortho or para nitro group.

Another potential reaction pathway is directed ortho-metalation (DoM), where a functional group directs the deprotonation of an adjacent position by an organolithium reagent. organic-chemistry.org Ether groups like benzyloxy can act as Directed Metalation Groups (DMGs). The benzyloxy group at C2 could potentially direct metalation to the C3 position. However, this position is already substituted with a nitro group, making this pathway unlikely.

Comparative Analysis with Positional Isomers and Structurally Similar Analogues

Comparing this compound with its isomers and simpler analogues highlights the critical role of substituent placement in determining reactivity.

| Compound | Key Structural Difference | Expected Reactivity Impact |

| This compound | Nitro group is meta to the bromo leaving group. | Nucleophilic aromatic substitution is possible but not strongly favored due to suboptimal resonance stabilization of the intermediate. libretexts.org |

| 2-(Benzyloxy)-4-bromo-1-nitrobenzene | Nitro group is para to the benzyloxy group and meta to the bromo group. | The nitro group is a strong deactivator. The benzyloxy group is a strong activator, directing ortho/para. Reactivity is a balance of these effects. |

| 4-(Benzyloxy)-1-bromo-2-nitrobenzene | Nitro group is ortho to the bromo leaving group. | Nucleophilic aromatic substitution at C1 is strongly favored due to direct resonance stabilization of the anionic intermediate by the ortho nitro group. libretexts.orgyoutube.com |

| 1-Bromo-2-nitrobenzene | Lacks the benzyloxy group. | Less steric hindrance than the title compound. The ortho nitro group strongly activates the ring for nucleophilic displacement of the bromine. nih.gov |

| 1-Bromo-3-nitrobenzene | Lacks the benzyloxy group. | The nitro group is meta to the bromine. Nucleophilic substitution is much slower than in the ortho or para isomers as the negative charge of the intermediate cannot be delocalized onto the nitro group. libretexts.orgnih.gov |

This comparative analysis demonstrates that moving the nitro group from a meta to an ortho or para position relative to the bromine atom dramatically increases the rate of nucleophilic aromatic substitution. The presence and position of the bulky, activating benzyloxy group further modulate both the steric accessibility and the electronic properties of the aromatic ring.

Future Research Directions and Challenges

Development of Greener and More Sustainable Synthetic Routes

Traditional synthesis methods for nitroaromatic compounds often rely on harsh reagents and produce significant chemical waste, presenting environmental and safety concerns. rsc.orgresearchgate.net The industrial synthesis of related compounds like m-bromonitrobenzene, for example, can involve high temperatures and the use of reagents such as bromine and iron powder, which are then removed through processes like steam distillation. orgsyn.org Future research must prioritize the development of more sustainable and environmentally benign synthetic routes for 2-(Benzyloxy)-1-bromo-3-nitrobenzene.

Key areas for investigation include:

Continuous-Flow Microreaction Processes: These systems offer enhanced safety, efficiency, and selectivity for nitration reactions, minimizing waste and the risks associated with traditional batch processes. rsc.org

Solid-Supported Reagents: The use of inorganic nitrates adsorbed on solid supports like silica (B1680970) gel presents a cleaner, more rapid, and environmentally friendly alternative to conventional nitrating agents like nitric and sulfuric acid mixtures. researchgate.net

Enzymatic Catalysis: Biocatalytic methods, such as those employing horseradish peroxidase in non-aqueous systems, provide a green chemistry approach to the nitration of aromatic compounds under mild conditions (ambient temperature and neutral pH). nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

Discovering new reaction pathways and catalytic systems is crucial for expanding the synthetic utility of this compound. The nitro and bromo substituents offer multiple sites for chemical modification, including reduction, substitution, and cross-coupling reactions.

Future research should focus on:

Advanced Catalytic Reduction: While traditional methods for reducing nitroarenes to amines are well-established, there is a need for more efficient and selective catalysts that are tolerant of other functional groups. acs.org Promising areas include the use of ligated iron complexes, such as iron(salen) complexes, which can catalyze the reduction of nitro compounds under mild conditions. cardiff.ac.uk Other novel systems include gold cluster catalysts for selective hydrogenation and Ru-based polyoxometalates. chemistryworld.comrsc.org

Electrocatalytic Methods: Electro-synthesis offers a sustainable alternative to traditional chemical methods. For instance, electrogenerated samarium diiodide (SmI₂) has been shown to be effective in the one-step synthesis of azobenzenes from nitrobenzenes under mild conditions. acs.org

N-Heterocyclic Carbene (NHC) Catalysis: NHC catalysis has emerged as a powerful tool in organic synthesis. Exploring its application to this compound could lead to novel transformations, such as the recently discovered oxidative β-hydroxylation of enals using nitroarenes as oxygen atom transfer agents via a single electron transfer mechanism. nih.gov

Photocatalysis: Light-driven reactions represent a sustainable approach to chemical synthesis. Photoenzymatic systems have been developed for the selective reduction of nitro compounds to amines, azoxy, and azo compounds under aqueous conditions. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry offers powerful tools for understanding and predicting the behavior of chemical compounds, which can accelerate the discovery of new synthetic routes and reaction mechanisms.

Future computational studies on this compound could involve:

Predictive Synthesis: Developing quantitative structure–property relationship (QSPR) and other machine learning models to predict optimal reaction conditions, including catalysts, solvents, and temperature, can streamline the experimental process. sigmaaldrich.com

Mechanism Discovery: High-level theoretical methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation (MS-CASPT2) theory can be used to elucidate the electronic structure and reaction mechanisms. acs.org Such studies can provide insights into reaction barriers and the nature of intermediate species, as demonstrated in studies of nitrobenzene (B124822) dissociation. acs.org

Catalyst Design: Density Functional Theory (DFT) calculations can be employed to model the interaction of this compound with various catalyst surfaces, aiding in the design of more efficient and selective catalysts for transformations such as hydrogenation. mdpi.com

Property Prediction: Models can be developed to predict key properties of the compound and its derivatives, such as heat of formation and potential mutagenicity, which is a concern for many nitroaromatic compounds. nih.govresearchgate.net

Design of Highly Functionalized Derivatives with Tailored Reactivity Profiles

The functional groups on this compound serve as handles for the synthesis of a wide array of derivatives with potentially novel properties and applications. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for certain reactions and can also act as a leaving group. mdpi-res.com

Future research in this area should aim to:

Synthesize Novel Heterocycles: The compound can serve as a precursor for synthesizing complex, functionalized heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. mdpi-res.comresearchgate.net

Develop Bioactive Molecules: By converting the bromo substituent to other functional groups, such as a boronic acid, the compound can be used in cross-coupling reactions (e.g., Suzuki-Miyaura) to create novel bioactive compounds. A similar strategy has been proposed for the related compound 4-(benzyloxy)-2-bromo-1-methoxybenzene. nih.gov

Create Materials with Unique Properties: The introduction of various functional groups can lead to materials with tailored electronic, optical, or thermal properties, potentially for use in dyes, pigments, or other functional materials. researchgate.net

Addressing Specific Challenges in Crystallographic Analysis

Obtaining high-quality single crystals and solving the crystal structure of a compound is essential for unambiguously determining its three-dimensional arrangement and understanding its solid-state properties. While the crystal structure of a related compound, 4-(benzyloxy)-2-bromo-1-methoxybenzene, has been reported, specific challenges may arise for this compound. nih.gov

Future work should focus on:

Overcoming Crystallization Difficulties: Developing robust crystallization protocols to obtain single crystals suitable for X-ray diffraction analysis. This may involve screening a wide range of solvents and conditions.

Structure Correlation Analysis: A systematic crystallographic study of a series of derivatives could provide insights into how different substituents influence the molecular conformation and intermolecular interactions. This approach has been used to understand the isomerization of other ortho-substituted nitrobenzenes. rsc.org

Analyzing Intermolecular Interactions: Detailed analysis of the crystal packing can reveal the nature and strength of non-covalent interactions, such as C-H···O hydrogen bonds, which stabilize the crystal lattice. nih.gov Understanding these interactions is crucial for crystal engineering and predicting solid-state properties.

Q & A

Q. How is this compound applied in pharmaceutical intermediate synthesis?

Q. What mechanistic insights can be gained from isotopic labeling studies?

- Experimental Design : Synthesize a ¹³C-labeled analog at the benzyloxy position. Track isotopic enrichment via MS/MS during hydrolysis to study cleavage mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products